molecular formula C30H31FN4O2 B2418893 3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one CAS No. 897611-97-1

3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2418893
CAS No.: 897611-97-1
M. Wt: 498.602
InChI Key: PXLRGBVAROHVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H31FN4O2 and its molecular weight is 498.602. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

  • Crystal Structures : Research on structurally related compounds, including 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride, has involved detailed X-ray diffraction studies to understand the extensive hydrogen bonding and one-dimensional network formation in these compounds (Ullah & Altaf, 2014).

Synthesis and Chemical Properties

  • Synthesis and Docking Studies : The synthesis process of structurally related compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole has been explored, highlighting efficient synthesis methods and spectral analysis. Docking studies for these compounds provide insights into potential interactions with biological targets (Balaraju, Kalyani & Laxminarayana, 2019).

Biomedical Applications

  • Antineoplastic Applications : Similar compounds, such as flumatinib, have been studied for their role in treating chronic myelogenous leukemia (CML), with research focusing on identifying metabolites in patients to understand metabolic pathways after oral administration (Gong, Chen, Deng & Zhong, 2010).
  • Imaging Applications : Compounds like 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl] methyl] -1H-pyrrolo[2,3-b]pyridine, used for imaging dopamine D4 receptors, indicate the potential use of structurally similar compounds in diagnostic imaging (Eskola et al., 2002).
  • Antimicrobial Activity : Thiazolidinone derivatives incorporating elements similar to the compound have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential use of these compounds in antimicrobial treatments (Patel, Kumari & Patel, 2012).

Drug Degradation and Purity Analysis

  • Degradation Studies : Research into the decomposition of related compounds like imatinib mesylate under various conditions, including hydrolytic, oxidative, and photolytic, offers insights into the stability and degradation pathways of these types of compounds (Szczepek et al., 2007).

Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O2/c1-21-9-11-24(12-10-21)29(34-16-14-33(15-17-34)26-8-4-3-7-25(26)31)28-27(36)18-22(2)35(30(28)37)20-23-6-5-13-32-19-23/h3-13,18-19,29,36H,14-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLRGBVAROHVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CN=CC=C3)C)O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.